trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide
CAS No.:
Cat. No.: VC13639116
Molecular Formula: C10H19BF3N2O2-
Molecular Weight: 267.08 g/mol
* For research use only. Not for human or veterinary use.
![trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide -](/images/structure/VC13639116.png)
Molecular Formula | C10H19BF3N2O2- |
---|---|
Molecular Weight | 267.08 g/mol |
IUPAC Name | trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide |
Standard InChI | InChI=1S/C10H19BF3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3/q-1 |
Standard InChI Key | ZMODHXXZBLTZED-UHFFFAOYSA-N |
SMILES | [B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F |
Canonical SMILES | [B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Piperazine Ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.
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Boc Protecting Group: The tert-butoxycarbonyl group () attached to the piperazine nitrogen, enhancing solubility and stability during synthesis.
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Trifluoroborate Anion: A group bonded to a methyl substituent on the piperazine ring, conferring unique reactivity in cross-coupling reactions .
The potassium salt form of this compound (CAS 936329-97-4) is often utilized to improve crystallinity and handling.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 936329-97-4 (potassium salt) | |
Molecular Formula | ||
Molecular Weight | 267.08 g/mol | |
Hydrogen Bond Acceptors | 8 | |
Rotatable Bonds | 6 | |
Topological Polar Surface | 42 Ų |
Stability and Reactivity
Potassium trifluoroborates, including derivatives of this compound, exhibit superior air and moisture stability compared to boronic acids, making them ideal for Suzuki-Miyaura couplings . The Boc group further stabilizes the piperazine ring against undesired side reactions, enabling multistep syntheses.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves three stages:
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Piperazine Functionalization: Introducing the Boc group via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
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Methylboronate Formation: Quaternizing the piperazine nitrogen with a methylboronate reagent, often using palladium catalysts to facilitate boron-nitrogen bond formation.
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Trifluoroborate Generation: Treating the intermediate with potassium hydrogen fluoride () to yield the final trifluoroborate salt .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Boc Protection | , EtN, THF, 0°C | 85–90% |
Methylboronation | , Pd(dba), SPhos | 70–75% |
Trifluoroborate Formation | , MeOH, reflux | 90–95% |
Purification Challenges
Despite high yields, purification requires careful chromatography or recrystallization due to the compound’s polar nature. The potassium salt’s low solubility in organic solvents complicates isolation, necessitating aqueous workups .
Applications in Organic Synthesis
Cross-Coupling Reactions
The trifluoroborate group acts as a robust boron source in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation under mild conditions. For example, coupling with aryl halides in the presence of and achieves conversions >90% .
Peptide Modification
The Boc-protected piperazine moiety serves as a building block for peptide-based therapeutics. Its boron center can coordinate to serine proteases, potentially inhibiting enzymes like thrombin.
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